molecular formula C18H19N3O2S2 B2758626 (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448050-92-7

(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2758626
CAS No.: 1448050-92-7
M. Wt: 373.49
InChI Key: VEWHOVYZJBCFNV-UHFFFAOYSA-N
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Description

The compound "(2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone" features a hybrid heterocyclic architecture comprising a 2,5-dimethylfuran moiety linked via a methanone bridge to a piperazine ring substituted with a thiophene-thiazole system. This structure integrates electron-rich aromatic systems (furan, thiophene) and a flexible piperazine scaffold, which may enhance solubility and binding interactions in biological systems.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-12-9-15(13(2)23-12)17(22)20-4-6-21(7-5-20)18-19-16(11-25-18)14-3-8-24-10-14/h3,8-11H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHOVYZJBCFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the Furan Ring : 2,5-Dimethylfuran is synthesized through acid-catalyzed reactions involving furan derivatives.
  • Thiazole and Piperazine Derivatives : The thiazole and piperazine components are synthesized using conventional methods such as cyclization reactions and N-alkylation.
  • Final Coupling Reaction : The final step involves coupling the furan derivative with the thiazole-piperazine moiety to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The IC50 values ranged from 10 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .
Cell Line IC50 (µM) Reference
MDA-MB-23110 - 30
A549 (Lung Cancer)15 - 25

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS were observed, which contribute to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50 - 100
Escherichia coli75 - 150

Case Studies

A notable case study involved the administration of this compound in an animal model for tumor growth inhibition. The results indicated a reduction in tumor size by approximately 40% after treatment over four weeks, demonstrating its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiophene derivatives. The compound's structural components suggest it may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibitory effects on glioma cells, indicating that this compound may also have similar properties.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound AC6 Glioma5.13
Compound BL929 (Healthy)>100
This compoundTBDTBD

Flow cytometry analyses have indicated that related compounds induce apoptosis in cancer cells by disrupting the cell cycle at specific phases. This suggests that the compound may act similarly by inducing cell cycle arrest and promoting apoptosis.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes, such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase). These enzymes play crucial roles in metabolic processes and could be targeted for therapeutic intervention.

Therapeutic Applications

The compound has been explored for its potential therapeutic applications in treating metabolic disorders, including type 2 diabetes and obesity. Research indicates that similar compounds can inhibit enzymes involved in metabolic pathways, leading to improved glucose metabolism and insulin sensitivity.

Case Studies

  • Anticancer Activity : A study on pyrazole derivatives demonstrated their ability to inhibit human recombinant alkaline phosphatases, emphasizing the importance of structural modifications in enhancing biological activity. This case study supports the hypothesis that (2,5-Dimethylfuran-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone may also exhibit similar enzyme-inhibitory properties.
  • Metabolic Syndrome Treatment : Another investigation into compounds with similar structures revealed their effectiveness in ameliorating symptoms associated with metabolic syndrome. These findings suggest that the compound could be beneficial for treating conditions such as insulin resistance and hypertension.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives reported in the literature, focusing on synthesis, structural features, and inferred biological relevance.

Structural Analogues with Thiazole-Thiophene Systems

describes isostructural compounds 4 and 5, which contain thiazole and fluorophenyl groups. Unlike the target compound, these derivatives lack a piperazine linker and instead incorporate triazole and pyrazole rings. The planar conformation of these analogs (excluding one perpendicular fluorophenyl group) contrasts with the target compound’s piperazine ring, which introduces conformational flexibility. This flexibility may improve binding to nonplanar biological targets, such as G-protein-coupled receptors, compared to rigid analogs .

Methanone-Linked Heterocycles

reports 7a and 7b, pyrazole-thiophene methanones synthesized via 1,4-dioxane-mediated reactions with malononitrile or ethyl cyanoacetate. These compounds share a methanone bridge but replace the dimethylfuran and piperazine groups with diamino-thiophene and pyrazole systems. The absence of a piperazine ring in 7a/7b likely reduces solubility in polar solvents compared to the target compound, highlighting the piperazine moiety’s role in enhancing pharmacokinetic properties .

Thiadiazole Derivatives

details thiadiazole derivatives (13a–13d) synthesized using hydrazonoyl chlorides and triethylamine. These compounds feature a pyrazole core fused with thiadiazole, differing from the target compound’s thiazole-thiophene system.

Benzothiazole-Pyrazoline Hybrids

describes a benzothiazole-pyrazoline hybrid with a methoxyphenyl group. The methoxy substituent’s electron-donating effects contrast with the dimethylfuran group in the target compound, which may exhibit stronger electron-withdrawing characteristics due to the furan oxygen. This difference could influence interactions with hydrophobic pockets in biological targets .

Structural and Functional Implications

Feature Target Compound Analogues Key Difference
Core Heterocycle Thiazole-thiophene Thiadiazole (), pyrazole () Electron density and planarity
Linker Piperazine Direct methanone () Flexibility vs. rigidity
Aromatic Substituent 2,5-Dimethylfuran Methoxyphenyl (), fluorophenyl () Electronic effects (donating/withdrawing)

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the thiazole-thiophene fragment via cyclization of thioamide derivatives with α-haloketones (e.g., using thiophene-3-carbaldehyde and thiourea analogs) .
  • Step 2 : Functionalize the piperazine core via nucleophilic substitution or coupling reactions. For example, react 4-(thiophen-3-yl)thiazol-2-amine with chloroacetyl chloride to form the piperazine-thiazole intermediate .
  • Step 3 : Couple the 2,5-dimethylfuran-3-carbonyl group to the piperazine nitrogen using carbodiimide-mediated amidation (EDC/HOBt) .
  • Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and heterocyclic C-N/C-S stretches (650–1250 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve substituents on the furan, thiophene, and piperazine moieties. For example:
  • Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.
  • Thiophene protons resonate as doublets near δ 7.0–7.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to thiazole or furan cleavage .

Q. How can researchers assess solubility and solvent compatibility for formulation studies?

  • Methodological Answer :
  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .
  • Solvent Compatibility : Test stability in polar aprotic solvents (e.g., acetonitrile) for HPLC analysis and non-polar solvents (e.g., hexane) for crystallization .
  • Data Table :
SolventSolubility (mg/mL)Stability (24h)
PBS (pH 7.4)0.12>90%
DMSO45.8>95%
Ethanol8.3>85%

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., JAK3) or GPCRs using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the thiophene/thiazole rings to enhance target binding .
  • Piperazine Modifications : Replace piperazine with morpholine or introduce methyl groups to improve metabolic stability .
  • Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT2A_{2A}) or histamine H1_1 receptors. Validate with MD simulations (NAMD/GROMACS) .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution on the furan ring .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cell passage numbers .
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers. Re-test disputed activity in orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation) .
  • Prodrug Design : Mask the furan carbonyl as an ester to enhance oral bioavailability .

Q. How can enantioselective synthesis be achieved for chiral analogs?

  • Methodological Answer :
  • Chiral Catalysts : Use BINAP-ligated palladium complexes for asymmetric Suzuki couplings of thiophene derivatives .
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .

Q. What approaches validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates .
  • CRISPR Knockout : Generate target gene-KO cell lines to assess loss of compound efficacy .

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